kappa-Carrageenan

Overview

Description

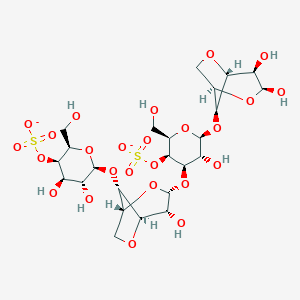

Kappa-Carrageenan is a natural hydrocolloid derived from a specific type of red seaweed found in the North Atlantic . It is a linear sulfated polysaccharide composed of repeating units of galactose and 3,6-anhydrogalactose . Kappa-Carrageenan is widely used in the food industry for its gelling, thickening, and stabilizing properties . It is also used in pharmaceutical formulations due to its biodegradability, biocompatibility, non-toxicity, and bioactive attributes .

Synthesis Analysis

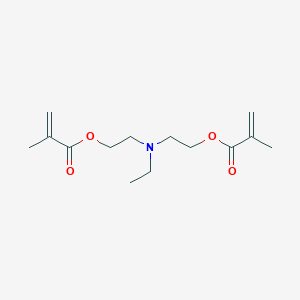

The synthesis of Kappa-Carrageenan involves the extraction from red seaweed and processing with alkaline substances . There are studies focused on the cationization of Kappa-Carrageenan with QUAB 188 and the formulation of Kappa-Carrageenan/PVA nanocomposite composites .

Molecular Structure Analysis

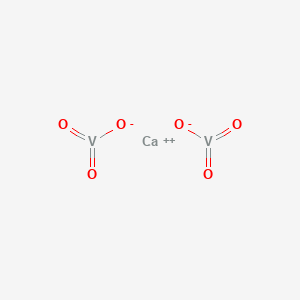

Kappa-Carrageenan is a linear sulfated polysaccharide composed of repeating units of galactose and 3,6-anhydrogalactose . The presence of sulfate groups along the polymer chain imparts its characteristic negative charge, facilitating interactions with cations such as potassium, calcium, and magnesium .

Chemical Reactions Analysis

Kappa-Carrageenan undergoes various chemical reactions. For instance, it can be cationized with QUAB 188 . There are also studies on the alkali modification of carrageenans .

Physical And Chemical Properties Analysis

Kappa-Carrageenan is a large, highly flexible molecule that forms curling helical structures. This gives them the ability to form a variety of different gels at room temperature . It is also known to form strong, rigid gels in the presence of potassium ions, and reacts with dairy proteins .

Scientific Research Applications

Antimicrobial and Anticancer Potential : Kappa-Carrageenan from Hypnea musciformis exhibits antimicrobial action against Staphylococcus aureus and Candida albicans. Additionally, it shows anticancer activity by reducing cellular proliferation in breast cancer and neuroblastoma cell lines, along with neuroprotective properties in neurotoxicity models (Souza et al., 2018).

Immune System Modulation : Studies indicate that kappa-Carrageenan can induce interleukin-8 production in human colonic epithelial cells, suggesting its role in inflammatory pathways and potential relevance in inflammatory bowel disease (Borthakur et al., 2007).

Anti-Obesity Effects : Research on Kappaphycus Alvarezii, a red alga, shows that κ-Carrageenan and its fractions have anti-obesity effects, potentially by modulating gut dysbiosis and influencing genes involved in lipid metabolism (Chin et al., 2019).

Food Industry Applications : Kappa-Carrageenan's gel-forming properties are utilized in the food industry, with studies exploring its interaction with other compounds like ε-polylysine and its effects on the viscoelastic, thermal, and structural properties of food products (Li et al., 2019).

Tissue Engineering : Kappa-Carrageenan has been used in tissue engineering, particularly in developing photocrosslinkable hydrogels, which mimic the extracellular matrix of native tissues and support cell viability and distribution in tissue engineering applications (Mihăilă et al., 2013).

Antioxidant and Antimicrobial Films : Kappa-Carrageenan films, especially when combined with natural antibacterial agents like Satureja hortensis essential oil, show promising antioxidant and antimicrobial properties, applicable in food packaging and preservation (Shojaee-Aliabadi et al., 2013).

Future Directions

With ongoing research focused on optimizing extraction methods, improving product quality, and expanding applications, Kappa-Carrageenan is poised to play an increasingly prominent role across diverse industries in the years to come . It has been applied in pharmaceutical formulations and is being studied for use in tissue engineering .

properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O25S2/c25-1-5-14(48-50(33,34)35)9(27)10(28)22(42-5)45-16-8-4-40-19(16)12(30)23(44-8)47-20-13(31)24(43-6(2-26)17(20)49-51(36,37)38)46-15-7-3-39-18(15)11(29)21(32)41-7/h5-32H,1-4H2,(H,33,34,35)(H,36,37,38)/p-2/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18-,19-,20-,21+,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOZWUKQPJXOIG-XSBHQQIPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)O)O)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)OS(=O)(=O)[O-])O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O[C@@H]4[C@@H]([C@@H]5[C@H]([C@H](O4)CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)OS(=O)(=O)[O-])O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O25S2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11966249 | |

CAS RN |

11114-20-8 | |

| Record name | κ-Carrageenan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

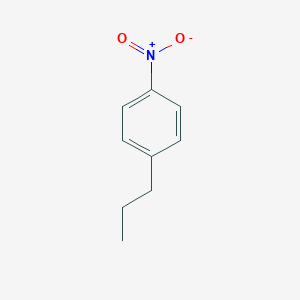

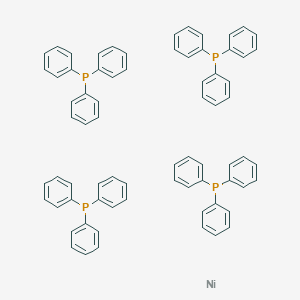

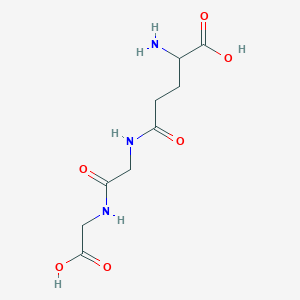

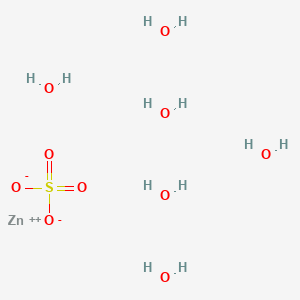

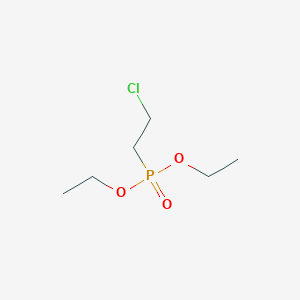

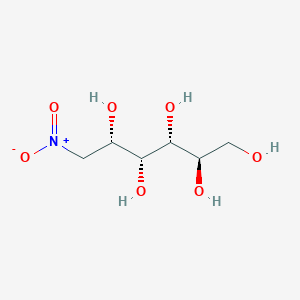

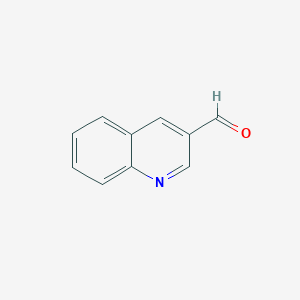

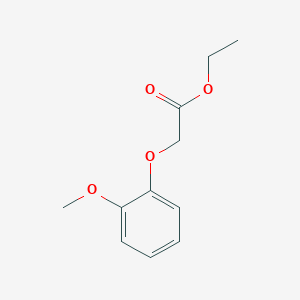

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.